molecular formula C16H17NO2 B1606577 4-methoxy-N-(2-phenylethyl)benzamide CAS No. 6346-07-2

4-methoxy-N-(2-phenylethyl)benzamide

Cat. No. B1606577
CAS RN: 6346-07-2
M. Wt: 255.31 g/mol
InChI Key: WUIBKBDHYVOURV-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-phenylethyl)benzamide is a chemical compound with the molecular formula C16H17NO2 . It has an average mass of 255.312 Da and a monoisotopic mass of 255.125931 Da .


Molecular Structure Analysis

The compound has a density of 1.1±0.1 g/cm3 . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . The polar surface area is 38 Å2, and the molar refractivity is 75.7±0.3 cm3 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 452.9±38.0 °C at 760 mmHg and a flash point of 227.7±26.8 °C . The index of refraction is 1.569 . The compound has an ACD/LogP of 3.04 and an ACD/LogD (pH 5.5) of 3.11 .

Scientific Research Applications

Corrosion Inhibition

A study by Mishra et al. (2018) investigated the corrosion inhibition properties of N-Phenyl-benzamide derivatives, including N-(4-methoxyphenyl)benzamide, on mild steel in acidic conditions. The presence of the methoxy substituent was found to enhance inhibition efficiency, which could be crucial for protecting metals in industrial applications (Mishra et al., 2018).

Antimicrobial and Antioxidant Activities

Yang et al. (2015) isolated a new benzamide derivative from endophytic Streptomyces YIM67086, which exhibited significant antimicrobial and antioxidant activities. This discovery points towards potential applications in fighting infections and protecting against oxidative stress (Yang et al., 2015).

Novel Organic Synthesis

Doi et al. (1997) explored the synthesis of N-[2-(4-methoxyphenyl)ethyl]benzamides, leading to products with potential applications in organic synthesis and material science. The study highlights the versatility of benzamide derivatives in creating new chemical entities (Doi et al., 1997).

Pharmaceutical Research

Zalavadia (2016) developed a bioanalytical method for quantifying concentrations of 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, a glyburide analogue, in biological matrices. This method could be instrumental in pharmacokinetic studies and drug development processes (Zalavadia, 2016).

Safety And Hazards

The safety data sheet for the compound suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . The compound should be stored locked up and disposed of to an approved waste disposal plant .

properties

IUPAC Name

4-methoxy-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)16(18)17-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIBKBDHYVOURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286094
Record name benzamide, 4-methoxy-n-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-phenylethyl)benzamide

CAS RN

6346-07-2
Record name NSC43753
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzamide, 4-methoxy-n-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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